molecular formula C14H19NO5 B2721156 2-({[(4-Butoxy-3-methoxyphenyl)methylidene]amino}oxy)acetic acid CAS No. 571155-20-9

2-({[(4-Butoxy-3-methoxyphenyl)methylidene]amino}oxy)acetic acid

Cat. No.: B2721156
CAS No.: 571155-20-9
M. Wt: 281.308
InChI Key: DZBALDYQKUGVLB-UHFFFAOYSA-N
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Description

2-({[(4-Butoxy-3-methoxyphenyl)methylidene]amino}oxy)acetic acid is an organic compound with the molecular formula C14H19NO5 It is characterized by the presence of a butoxy group, a methoxy group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(4-Butoxy-3-methoxyphenyl)methylidene]amino}oxy)acetic acid typically involves the condensation of 4-butoxy-3-methoxybenzaldehyde with aminooxyacetic acid. The reaction is carried out under mild conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-({[(4-Butoxy-3-methoxyphenyl)methylidene]amino}oxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The methoxy and butoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-({[(4-Butoxy-3-methoxyphenyl)methylidene]amino}oxy)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-({[(4-Butoxy-3-methoxyphenyl)methylidene]amino}oxy)acetic acid involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Butoxy-3-methoxybenzaldehyde: A precursor in the synthesis of the target compound.

    Aminooxyacetic acid: Another precursor used in the synthesis.

    2-({[(4-Butoxyphenyl)methylidene]amino}oxy)acetic acid: A structurally similar compound lacking the methoxy group.

Uniqueness

2-({[(4-Butoxy-3-methoxyphenyl)methylidene]amino}oxy)acetic acid is unique due to the presence of both butoxy and methoxy groups, which can influence its reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

2-[(E)-(4-butoxy-3-methoxyphenyl)methylideneamino]oxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5/c1-3-4-7-19-12-6-5-11(8-13(12)18-2)9-15-20-10-14(16)17/h5-6,8-9H,3-4,7,10H2,1-2H3,(H,16,17)/b15-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZBALDYQKUGVLB-OQLLNIDSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C=NOCC(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=C(C=C(C=C1)/C=N/OCC(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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